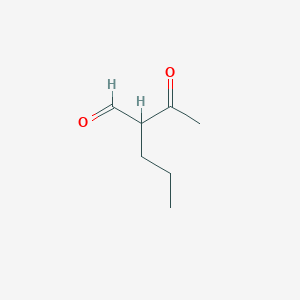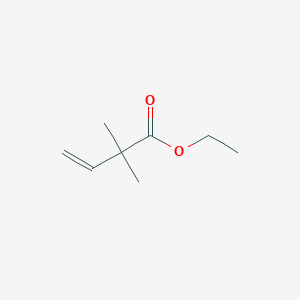
tert-Butyl-4-(2-Cyano-4-nitrophenyl)piperazin-1-carboxylat
Übersicht
Beschreibung
The compound tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate is a derivative of piperazine and is characterized by the presence of a tert-butyl group, a cyano group, and a nitro group on the phenyl ring. While the specific compound is not directly described in the provided papers, similar compounds with various substitutions on the phenyl ring and the piperazine moiety have been synthesized and studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves nucleophilic substitution reactions, condensation reactions, or modifications of existing functional groups. For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained by a nucleophilic substitution reaction . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized through a condensation reaction . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and LCMS, as well as single-crystal X-ray diffraction analysis . Density functional theory (DFT) calculations are also used to predict and compare molecular structures . The molecular electrostatic potential and frontier molecular orbitals can be investigated using DFT to reveal the stability of the molecular structure and conformations .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on the functional groups present. For instance, the presence of a nitro group can lead to further chemical transformations, such as reduction to an amino group, which can then participate in subsequent reactions . The specific reactivity of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate would depend on the reactivity of the cyano and nitro groups under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and crystal packing, can be influenced by the nature of the substituents on the phenyl ring and the piperazine moiety. Intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the crystal structure and stability . The presence of electron-withdrawing or electron-donating groups can also impact the compound's reactivity and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukte der organischen Synthese
tert-Butyl-4-(2-Cyano-4-nitrophenyl)piperazin-1-carboxylat: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Aufgrund seiner reaktiven Nitro- und Cyanogruppen kann es zur Herstellung einer Vielzahl komplexer Moleküle verwendet werden. Diese Gruppen können weiteren chemischen Umwandlungen unterzogen werden, was die Synthese von Amiden, Sulfonamiden und anderen stickstoffhaltigen Verbindungen ermöglicht .
Pharmazeutische Forschung
Diese Verbindung dient als Baustein bei der Entwicklung von Pharmazeutika. Sein Piperazinring ist ein häufiges Motiv in vielen Medikamenten, und die zusätzlichen funktionellen Gruppen in dieser Verbindung bieten Möglichkeiten, neue Therapeutika mit potenzieller Aktivität gegen verschiedene Krankheiten zu entwickeln .
Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um die Eigenschaften von Polymeren und Harzen zu modifizieren. Durch die Einarbeitung dieser Verbindung in Polymerketten können Forscher die thermischen, mechanischen und chemischen Beständigkeitseigenschaften von Materialien verändern .
Entwicklung von Proteaseinhibitoren
Die Struktur dieser Verbindung deutet auf eine mögliche Verwendung bei der Gestaltung von Proteaseinhibitoren hin. Proteasen spielen eine entscheidende Rolle in vielen biologischen Prozessen, und ihre Hemmung ist eine wichtige therapeutische Strategie bei Erkrankungen wie HIV/AIDS, Bluthochdruck und bestimmten Krebsarten .
Gezielte Protein-Degradation
Die Fähigkeit der Verbindung, als Linker in PROTAC (PROteolysis TArgeting Chimeras) -Molekülen zu dienen, macht sie wertvoll in der Forschung zur gezielten Protein-Degradation. PROTACs sind so konzipiert, dass sie bestimmte Proteine für den Abbau lenken, und bieten einen neuartigen Ansatz zur Behandlung von Krankheiten durch Entfernung von krankheitsverursachenden Proteinen .
Forschung zu antibakteriellen Wirkstoffen
Piperazinderivate wurden auf ihre antibakteriellen Eigenschaften untersucht. Obwohl es keine direkten Beweise für This compound selbst gibt, haben verwandte Verbindungen Aktivität gegen verschiedene Bakterienstämme gezeigt, was auf potenzielle Anwendungen bei der Entwicklung neuer antibakterieller Wirkstoffe hindeutet .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds containing piperazine rings have been known to interact with various macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
Compounds containing piperazine rings are known for their ability to form hydrogen bonds and adjust molecular physicochemical properties, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Result of Action
Similar compounds have been found to be moderately active against several microorganisms .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at room temperature .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)14-5-4-13(20(22)23)10-12(14)11-17/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHJQNYGQBUGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623622 | |
| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288251-87-6 | |
| Record name | 1,1-Dimethylethyl 4-(2-cyano-4-nitrophenyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

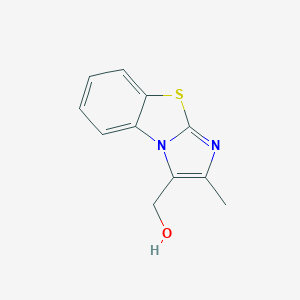
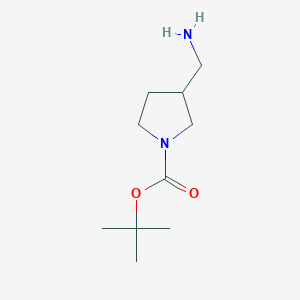


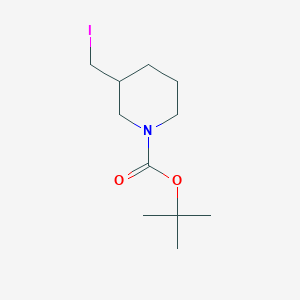
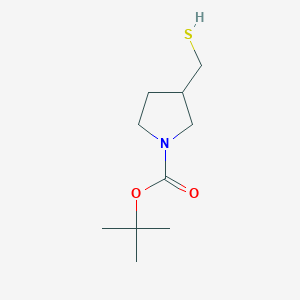
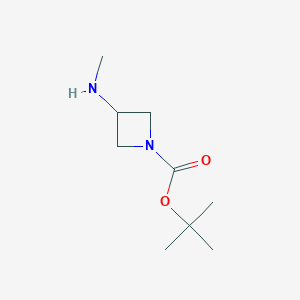
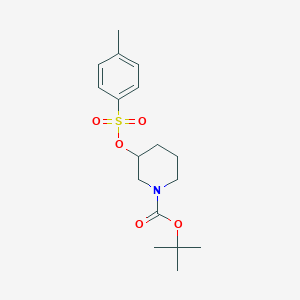
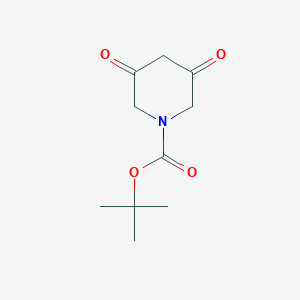
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
